molecular formula C19H21N3O2 B6636378 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea

Cat. No. B6636378
M. Wt: 323.4 g/mol
InChI Key: QLKIOSAXYLTSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea, also known as SU5416, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in the late 1990s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea involves the inhibition of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are involved in the process of angiogenesis, and their inhibition by 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea results in the inhibition of new blood vessel formation, which in turn inhibits the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea are primarily related to its inhibition of angiogenesis. In addition to its anti-cancer effects, 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea has also been shown to have potential applications in the treatment of various other diseases, including diabetic retinopathy and macular degeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea in lab experiments is its specificity for VEGFR and PDGFR, which allows for targeted inhibition of angiogenesis. However, one of the limitations of using 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several potential future directions for research involving 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea. One area of interest is the development of more potent and selective inhibitors of angiogenesis, which could have even greater therapeutic potential. Additionally, the use of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the potential applications of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea in non-cancer diseases, such as diabetic retinopathy and macular degeneration, warrant further investigation.

Synthesis Methods

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea involves several steps, including the reaction of 2-phenylethanol with phosgene to form 2-phenyl-2-chloroethyl carbamate, which is then reacted with 1H-indole-3-ethanol to form 1-[2-(1H-indol-3-yl)ethyl]carbamic acid phenylmethyl ester. This compound is then reacted with 2-phenoxyethylamine to form 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(21-12-13-24-16-6-2-1-3-7-16)20-11-10-15-14-22-18-9-5-4-8-17(15)18/h1-9,14,22H,10-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKIOSAXYLTSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea

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